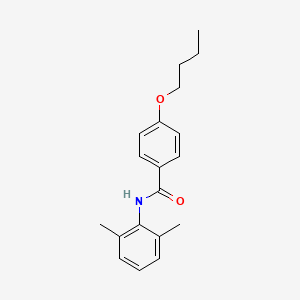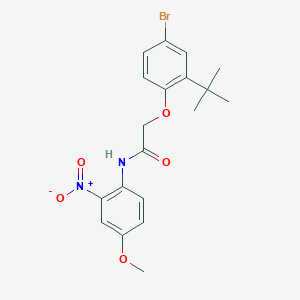
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), which is involved in the regulation of B-cell receptor signaling. In
Wirkmechanismus
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide acts as a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. By inhibiting BTK, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation. In addition, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to induce apoptosis (cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the activity of BTK and other kinases, leading to the inhibition of cell growth and proliferation. 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to reduce the activity of immune cells, leading to the suppression of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is its selectivity for BTK, which makes it a potentially safer and more effective treatment for cancer and autoimmune diseases. However, one of the limitations of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is its relatively short half-life, which may limit its effectiveness in clinical settings. In addition, further research is needed to determine the optimal dosage and treatment duration for 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have greater efficacy and fewer side effects than 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. Another area of focus is the investigation of combination therapies, in which 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is used in combination with other drugs to enhance its anti-tumor activity. Finally, further research is needed to determine the optimal dosage and treatment duration for 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide, as well as its potential use in other diseases beyond cancer and autoimmune diseases.
Conclusion
In conclusion, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is a small molecule inhibitor that has shown promise as a potential treatment for various types of cancer and autoimmune diseases. The compound acts as a selective inhibitor of BTK, leading to the inhibition of cell growth and proliferation. While 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has several advantages, including its selectivity for BTK, further research is needed to determine its optimal dosage and treatment duration, as well as its potential use in combination therapies and other diseases.
Synthesemethoden
The synthesis of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 2-oxotetrahydrothiophene, followed by the reaction of the resulting product with ammonia and acetic acid. The final step involves the reaction of the intermediate product with 4-(4-aminophenoxy)-N-methylpicolinamide to yield 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. The synthesis process has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, including those of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has also been shown to be effective in reducing the activity of BTK in autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-oxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-16-9-4-2-8(3-5-9)11(14)13-10-6-7-17-12(10)15/h2-5,10H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMDZQGYABXYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5180552.png)
![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1-(4-ethylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180581.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)
![4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5180602.png)
![N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180618.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5180632.png)


![(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5180652.png)